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molecular formula C17H15N3O2 B8402349 1-(1-Oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one

1-(1-Oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one

Cat. No. B8402349
M. Wt: 293.32 g/mol
InChI Key: HUKAUDZEXSHFDY-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 270 mg, 1.6587 mmol) was reacted with 5-bromo-indan-1-one (350 mg, 1.6587 mmol), 1,4-dioxane (10 mL), copper iodide (31.59 mg, 0.165879 mmol), trans-1,2-diamino cyclohexane (56.976 mg, 0.4976 mmol) and potassium carbonate (458.63 mg, 3.3174 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform) afforded 300 mg of 1-(1-oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one (61.72% yield). Hydroxylamine hydrochloride (141 mg, 2.044 mmol) and sodium acetate (167.6 mg, 2.044 mmol) in 5 mL of water were added to a solution of 1-(3-oxo-indan-5-yl)-3-pyridin-3-yl-imidazolidin-2-one (200 mg, 0.6814 mmol) in ethanol (7 mL). The reaction mixture was heated to 90° C. and maintained for 6 hours. The reaction mixture was then cooled to room temperature and the solvent was distilled from the reaction mixture. The precipitate formed was collected, washed with chloroform and dried under reduced pressure to afford 200 mg of the product (90% yield).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
56.976 mg
Type
reactant
Reaction Step Two
Quantity
458.63 mg
Type
reactant
Reaction Step Two
Quantity
31.59 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])[CH:2]=1.Br[C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH2:18][CH2:17]2.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.O1CCOCC1>[O:23]=[C:19]1[C:20]2[C:16](=[CH:15][C:14]([N:9]3[CH2:10][CH2:11][N:7]([C:3]4[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=4)[C:8]3=[O:12])=[CH:22][CH:21]=2)[CH2:17][CH2:18]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Quantity
56.976 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
458.63 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
31.59 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% MeOH in chloroform)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=CC(=CC=C12)N1C(N(CC1)C=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 61.72%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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